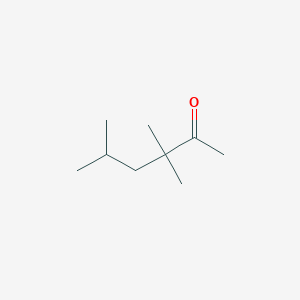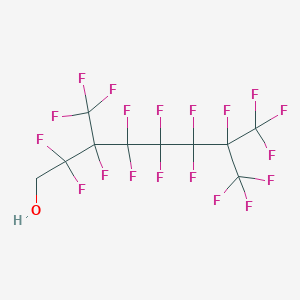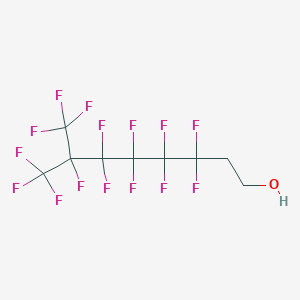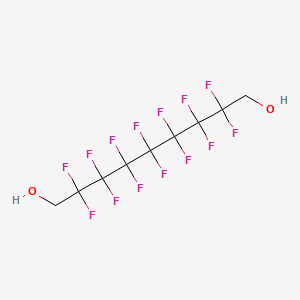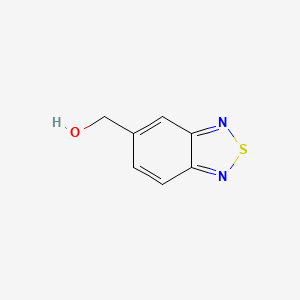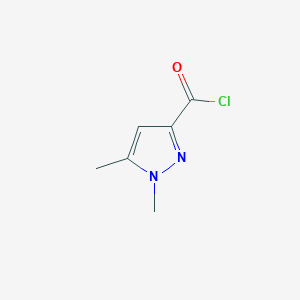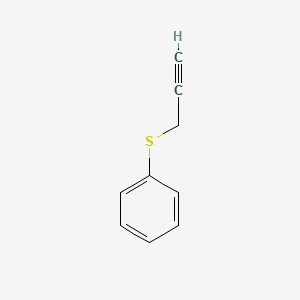
苯丙炔硫醚
描述
科学研究应用
Phenyl propargyl sulfide has several applications in scientific research:
作用机制
Target of Action
Phenyl propargyl sulfide is an organic compound with the chemical formula C9H8S
Mode of Action
It has been noted that it can undergo a highly efficient [2, 3]-sigmatropic rearrangement of sulfur ylide derived from rh (ii) carbene and sulfides in water .
Biochemical Pathways
Phenyl propargyl sulfide is involved in the [2, 3]-sigmatropic rearrangement of sulfur ylide . This rearrangement is a type of organic reaction and a rearrangement reaction. A sigmatropic reaction in organic chemistry is a pericyclic reaction wherein the net result is one σ-bond is changed to another σ-bond in an uncatalyzed intramolecular process. The [2,3]-rearrangement involves a five-membered transition state.
Result of Action
It has been used in the synthesis of compounds with pharmaceutical activity .
Action Environment
It’s known that phenyl propargyl sulfide is a colorless to pale yellow liquid with a strong volatile and pungent odor . It has a melting point of -49°C and a boiling point of 206°C . It is flammable at room temperature .
生化分析
Biochemical Properties
Phenyl propargyl sulfide plays a significant role in biochemical reactions, particularly in the context of sulfur ylide chemistry. It interacts with enzymes and proteins that facilitate the formation of sulfur ylides, which are intermediates in various organic synthesis reactions. The compound’s interaction with Rhodium (II) carbenes, for instance, leads to highly efficient [2,3]-sigmatropic rearrangements . These interactions are crucial for the compound’s role in facilitating complex organic transformations.
Cellular Effects
Phenyl propargyl sulfide influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the benzylic position in aromatic compounds, leading to resonance stabilization of benzylic carbocations . This stabilization can impact nucleophilic substitution and oxidation reactions within cells, thereby influencing cellular function and metabolic pathways.
Molecular Mechanism
At the molecular level, phenyl propargyl sulfide exerts its effects through binding interactions with biomolecules. It participates in radical-radical recombination reactions, particularly with propargyl radicals, leading to the formation of complex polycyclic aromatic hydrocarbons . These interactions involve the addition of a second five-member ring to the first six-member aromatic ring, producing species such as indene and indenyl. The compound’s ability to stabilize radical intermediates is key to its molecular mechanism of action.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of phenyl propargyl sulfide can change over time due to its stability and degradation properties. The compound is relatively stable under standard conditions, but its long-term effects on cellular function have been observed in both in vitro and in vivo studies . These studies indicate that phenyl propargyl sulfide can maintain its activity over extended periods, although its degradation products may also influence cellular processes.
Dosage Effects in Animal Models
The effects of phenyl propargyl sulfide vary with different dosages in animal models. At lower doses, the compound facilitates beneficial biochemical reactions without significant toxicity. At higher doses, phenyl propargyl sulfide can exhibit toxic or adverse effects, including disruptions in cellular metabolism and gene expression . Threshold effects have been observed, indicating a dosage-dependent response in animal studies.
Metabolic Pathways
Phenyl propargyl sulfide is involved in several metabolic pathways, particularly those related to the biosynthesis of polycyclic aromatic hydrocarbons. It interacts with enzymes such as cytochrome P450, which facilitate the oxidation and subsequent transformation of the compound . These interactions can affect metabolic flux and the levels of various metabolites within cells.
Transport and Distribution
Within cells and tissues, phenyl propargyl sulfide is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . The compound’s lipophilic nature allows it to readily cross cell membranes, facilitating its distribution throughout the cell.
Subcellular Localization
Phenyl propargyl sulfide exhibits specific subcellular localization patterns, which can affect its activity and function. The compound is often directed to particular compartments or organelles through targeting signals and post-translational modifications . These localization patterns are crucial for its role in facilitating biochemical reactions within specific cellular environments.
准备方法
Synthetic Routes and Reaction Conditions
Phenyl propargyl sulfide can be synthesized through several methods. One common approach involves the reaction of phenylthiol (C₆H₅SH) with propargyl bromide (HC≡CCH₂Br) in the presence of a base such as potassium carbonate (K₂CO₃) in an organic solvent like acetone . The reaction proceeds via nucleophilic substitution, resulting in the formation of phenyl propargyl sulfide.
Industrial Production Methods
While specific industrial production methods for phenyl propargyl sulfide are not widely documented, the synthesis typically involves similar nucleophilic substitution reactions on a larger scale. The choice of reagents, solvents, and reaction conditions may be optimized for industrial efficiency and yield.
化学反应分析
Types of Reactions
Phenyl propargyl sulfide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH₄)
Substitution: Various nucleophiles and electrophiles depending on the desired substitution
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, sulfides
Substitution: Varied products based on the substituent introduced
相似化合物的比较
Phenyl propargyl sulfide can be compared with other similar compounds, such as:
Phenyl propargyl ether (C₆H₅OCH₂C≡CH): Similar structure but with an oxygen atom instead of sulfur, leading to different reactivity and applications.
Phenyl propargyl amine (C₆H₅NHCH₂C≡CH):
Phenyl propargyl sulfide is unique due to the presence of the sulfur atom, which imparts distinct chemical properties and reactivity compared to its oxygen and nitrogen analogs .
属性
IUPAC Name |
prop-2-ynylsulfanylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8S/c1-2-8-10-9-6-4-3-5-7-9/h1,3-7H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXKVNRKJSSHQQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCSC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60399689 | |
| Record name | Phenyl propargyl sulfide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60399689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5651-88-7 | |
| Record name | (2-Propyn-1-ylthio)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5651-88-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenyl propargyl sulfide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60399689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phenyl propargyl sulfide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key characteristics and potential applications of the polymer derived from phenyl propargyl sulfide as detailed in the research?
A1: The research focuses on the synthesis and characterization of poly(phenyl propargyl sulfide), a novel polymer derived from phenyl propargyl sulfide. [] This polymer belongs to the polyacetylene family and incorporates sulfur atoms within its structure. The study highlights the polymer's electro-optical properties, suggesting potential applications in areas like:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![{1-Methyl-3-(trifluoromethyl)-5-[3-(trifluoromethyl)phenoxy]-1H-pyrazol-4-YL}methanol](/img/structure/B1351018.png)
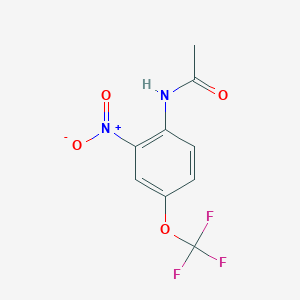

![5-(Bromomethyl)bicyclo[2.2.1]hept-2-ene](/img/structure/B1351024.png)
